Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate
Description
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is a carbamate-protected amine derivative featuring a 4-chlorophenyl group and a tertiary butyloxycarbonyl (Boc) group. Its molecular formula is C₁₄H₂₀ClN₂O₂, with a molecular weight of 295.77 g/mol (calculated from evidence in ). The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways. Its structural analogs are often explored for their pharmacokinetic properties and reactivity in nucleophilic or electrophilic substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDIABJPCJCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-(4-chlorophenyl)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions can be performed in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Protein Kinase B Inhibition
One of the primary applications of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is as a protein kinase B (PKB/AKT) inhibitor , which plays a crucial role in tumor cell proliferation and survival. Compounds that inhibit this pathway are being investigated for their utility in treating various cancers, including renal and thyroid neoplasms. The compound has shown promise in preclinical studies as part of pharmaceutical compositions aimed at combating cancer by disrupting the PI3K signaling pathway, which is often dysregulated in tumors .
1.2 Anti-Cancer Activity
Research indicates that this compound can be effective against different types of cancer. For instance, it has been tested for its efficacy against breast cancer and other malignancies mediated through PKB pathways. The compound's structural characteristics allow for modifications that can enhance its potency and selectivity against cancer cells .
Pharmacological Studies
2.1 Mechanism of Action
The mechanism of action for this compound involves the inhibition of specific signaling pathways that are critical for cancer cell survival. By targeting these pathways, the compound can induce apoptosis in malignant cells, making it a candidate for further development as an anti-cancer agent .
2.2 Case Studies
A notable study highlighted the compound's activity against drug-resistant strains of cancer cells, demonstrating a minimum inhibitory concentration (MIC) that indicates its potential therapeutic index. For example, it exhibited significant activity against INH-resistant Mycobacterium tuberculosis strains, suggesting broader implications for treating resistant infections as well .
Table 1: Summary of Biological Activities
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| PKB Inhibition | 5 | Cancer Cell Proliferation | |
| Anti-tubercular Activity | <10 | Drug-resistant Mtb | |
| CREB-mediated Transcription Inhibition | 8 | Gene Expression |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate with structurally related compounds, focusing on substituent effects, reactivity, and analytical differentiation.
Structural Isomers and Positional Substitution
Example 1:
- Compound: 3-Amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone and its isomer 3-Amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone (ratio 1:2)
- Key Differences: Substitution pattern: The chlorophenyl and methoxyphenyl groups exchange positions on the propenone backbone. GC-MS Differentiation: The minor isomer (chlorophenyl at position 3) exhibits a fragment at m/z 139 (14.6%), absent in the major isomer . ¹H NMR: Distinct aromatic proton signals at δ 7.89–7.91 ppm for chlorophenyl groups and δ 3.83–3.86 ppm for methoxy protons .
Example 2:
- Compound: tert-Butyl 1,3-bis(4-chlorophenyl)-3-oxopropylcarbamate (4a)
- Key Differences:
Functional Group Modifications
Example 3:
- Compound: tert-Butyl (4-chlorophenethyl)carbamate Molecular Formula: C₁₃H₁₈ClNO₂ (MW 255.74 g/mol) Key Differences:
- Replaces the propylamine chain with a phenethyl group, reducing steric hindrance.
Example 4:
- Compound: 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol Molecular Formula: C₁₄H₂₀ClNO₃ (MW 285.77 g/mol) Key Differences:
- Applications: Intermediate in synthesizing hydroxylated analogs with enhanced solubility .
Fluorinated and Heterocyclic Analogs
Example 5:
- Compound: 1-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluoro-1-hexen-3-one Key Differences:
- Fluorinated chain introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions.
- ¹H NMR: Vinyl protons at δ 5.97–6.17 ppm and aromatic protons at δ 7.81–7.87 ppm .
Example 6:
- Compound: 2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile co-crystal Key Differences:
- Incorporates a fused quinoline ring system, enabling π-π stacking and N–H⋯N hydrogen bonding in crystal lattices .
Data Tables
Table 1: Structural and Analytical Comparison of Selected Analogs
Table 2: Reactivity and Stability Trends
| Compound Class | Reactivity Profile | Stability Considerations |
|---|---|---|
| Boc-protected amines | Acid-labile; prone to deprotection in TFA | Stable under basic conditions |
| Fluorinated analogs | High electrophilicity due to -CF₃ groups | Resistant to metabolic degradation |
| Hydroxyl-containing derivatives | Participate in H-bonding and oxidation | Sensitive to strong oxidizing agents |
Research Findings and Implications
- Synthetic Challenges: Separation of structural isomers (e.g., propenone derivatives) via chromatography is often impractical, necessitating GC-MS or NMR for differentiation .
- Biological Relevance: Fluorinated and heterocyclic analogs show promise in drug design due to metabolic stability and target affinity .
- Safety and Handling: Non-hazardous analogs like tert-butyl (4-chlorophenethyl)carbamate are preferred for large-scale synthesis, minimizing occupational risks .
Biological Activity
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a tert-butyl group, an amino group, and a 4-chlorophenyl moiety, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to:
- Inhibit Enzyme Activity : It can bind to the active sites of enzymes, leading to inhibition of their catalytic functions.
- Modulate Receptor Signaling : The compound may interact with specific receptors, altering signaling pathways that are crucial for various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example, in vitro studies have shown that the compound can induce apoptosis in cancer cell lines by promoting mitochondrial dysfunction and activating caspase pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| LNCaP (Prostate Cancer) | 20 | Modulation of androgen receptor signaling |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative stress and excitotoxicity, potentially making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability while promoting apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with an IC50 value ranging from 15 μM to 25 μM across different cancer types .
- Neuroprotection : In another experimental setup, this compound was shown to reduce neuronal cell death in models of oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
- Mechanistic Insights : Further investigations revealed that the compound's ability to modulate CREB-mediated transcription could play a role in its neuroprotective effects. By inhibiting CREB activity, it may reduce the expression of neurotoxic factors .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate with high purity?
A multi-step synthesis involving carbamate protection and amine functionalization is typical. For example, asymmetric Mannich reactions or nucleophilic substitution can introduce the 4-chlorophenyl group, followed by tert-butoxycarbonyl (Boc) protection. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate intermediates. Yield optimization may require adjusting stoichiometry (e.g., 1:1:1 molar ratios of reactants) and reaction temperatures .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- NMR spectroscopy : Analyze and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl, Boc-group tert-butyl at δ 1.4 ppm).
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between aromatic rings, hydrogen-bonding networks) using single-crystal diffraction (e.g., P21/c space group, β = 114.018°) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 256.74 for CHClNO) .
Q. What are the recommended handling and storage conditions to ensure compound stability?
- Storage : Keep at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the Boc group .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to minimize inhalation risks. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural characterization be resolved?
- Case study : If NMR signals for diastereomers overlap, employ chiral HPLC or derivatization with chiral auxiliaries. For crystallographic disorder (e.g., in co-crystals), refine models using software like SHELXL and validate with R-factor convergence (e.g., R = 0.051, wR = 0.130) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .
Q. What strategies enable selective functionalization of the carbamate group without side reactions?
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 4-chlorophenyl group’s electron-withdrawing effect lowers HOMO energy, directing electrophilic attacks to the amine .
- MD simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization for enhanced binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
